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Compound of Interest

Compound Name: 1-Bromo-2-(2-bromoethyl)benzene

Cat. No.: B087193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). The following sections detail the
available Nuclear Magnetic Resonance (NMR) data, generalized experimental protocols for
spectroscopic analysis, and a workflow for the characterization of this compound. This
document is intended to serve as a valuable resource for the synthesis, identification, and
quality control of 1-Bromo-2-(2-bromoethyl)benzene in research and development settings.

Spectroscopic Data

The following tables summarize the reported *H and 3C NMR spectral data for 1-Bromo-2-(2-
bromoethyl)benzene. At present, detailed Infrared (IR) and Mass Spectrometry (MS) data with
peak assignments for this specific compound are not readily available in publicly accessible
databases.

'H NMR Spectral Data

The *H NMR spectrum of 1-Bromo-2-(2-bromoethyl)benzene provides characteristic signals
for the aromatic and ethyl protons. The chemical shifts (d) are reported in parts per million
(ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)
Aromatic CH 7.547

Aromatic CH 7.26

Aromatic CH 7.126

-CH2-Br 3.586

Ar-CHz- 3.291

Table 1: *H NMR spectral data for 1-Bromo-2-(2-bromoethyl)benzene.[1]

3C NMR Spectral Data

The 3C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Note: A public spectrum is available, but a detailed peak list with assignments for 1-Bromo-2-
(2-bromoethyl)benzene is not readily available in the searched resources.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-Bromo-2-(2-
bromoethyl)benzene are not available in the public domain. Therefore, the following sections
describe generalized, yet detailed, methodologies for obtaining NMR, IR, and MS spectra for a
liquid aromatic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and *3C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

e Accurately weigh 5-10 mg of 1-Bromo-2-(2-bromoethyl)benzene.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs).
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
IH NMR Acquisition Parameters (Representative):

e Pulse Program: Standard single-pulse experiment.

e Solvent: CDCIs

o Temperature: 298 K

e Spectral Width: -2 to 12 ppm

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 16-64

13C NMR Acquisition Parameters (Representative):

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

» Solvent: CDClsz

o Temperature: 298 K

e Spectral Width: 0 to 220 ppm

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-10 seconds

e Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the *H NMR spectrum.

Perform peak picking and create a peak list for both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Procedure for ATR-FTIR:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Place a small drop of liquid 1-Bromo-2-(2-bromoethyl)benzene directly onto the ATR
crystal.

e Acquire the sample spectrum.

o Clean the ATR crystal thoroughly after the measurement.
Data Acquisition Parameters (Representative):

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Procedure for GC-MS:

e Prepare a dilute solution of 1-Bromo-2-(2-bromoethyl)benzene in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

e The compound will be vaporized and separated on the GC column before entering the mass
spectrometer.

Mass Spectrometry Parameters (Representative):

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1000 amu/s

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for compound
characterization.
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Spectroscopic Analysis Workflow for 1-Bromo-2-(2-bromoethyl)benzene

1-Bromo-2-(2-bromoethyl)benzene
Dissolve in appropriate solvent
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Structural Elucidation and Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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